molecular formula C21H30O2 B227315 5-(8,11,14-Pentadecatrienyl)resorcinol CAS No. 15071-61-1

5-(8,11,14-Pentadecatrienyl)resorcinol

Cat. No.: B227315
CAS No.: 15071-61-1
M. Wt: 314.5 g/mol
InChI Key: OOXBEOHCOCMKAC-AOSYACOCSA-N
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Description

5-(8,11,14-Pentadecatrienyl)resorcinol is a chemical compound with the molecular formula C21H30O2. It is a type of resorcinol, which is a dihydroxy benzene derivative. This compound is characterized by the presence of a long aliphatic chain with three double bonds attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(8,11,14-Pentadecatrienyl)resorcinol typically involves the reaction of resorcinol with an appropriate aliphatic chain precursor. One common method includes the use of Grignard reagents or organolithium compounds to introduce the aliphatic chain onto the resorcinol ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 5-(8,11,14-Pentadecatrienyl)resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(8,11,14-Pentadecatrienyl)resorcinol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(8,11,14-Pentadecatrienyl)resorcinol involves its interaction with various molecular targets and pathways. The compound’s aliphatic chain and hydroxyl groups allow it to interact with biological membranes and proteins, potentially disrupting their function. It may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .

Comparison with Similar Compounds

  • 5-(8,11,14-Pentadecatrienyl)resorcinol
  • 5-(Pentadeca-8,11,14-trien-1-yl)resorcinol
  • Cardol triene

Comparison: this compound is unique due to its specific aliphatic chain structure with three double bonds, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[(8E,11E)-pentadeca-8,11,14-trienyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXBEOHCOCMKAC-AOSYACOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C=C/C/C=C/CCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15071-61-1, 79473-24-8
Record name 5-(8,11,14-Pentadecatrienyl)resorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cardoltriene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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